An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-5-methylaniline
An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Fluoro-5-methylaniline, a valuable fluorinated aromatic amine intermediate in the pharmaceutical and agrochemical industries. This document details a primary synthetic route, including experimental protocols, and presents its characteristic analytical data.
Introduction
3-Fluoro-5-methylaniline (CAS No: 52215-41-5), also known as 3-amino-5-fluorotoluene, is an aromatic organic compound with the chemical formula C₇H₈FN.[1] Its structure, featuring a fluorine atom and a methyl group on the aniline ring, makes it a key building block in the synthesis of various complex molecules, particularly in the development of novel therapeutic agents and pesticides. The presence of the fluorine atom can significantly influence the metabolic stability, binding affinity, and pharmacokinetic properties of the final active ingredient.
Synthesis of 3-Fluoro-5-methylaniline
A robust and widely utilized method for the synthesis of 3-Fluoro-5-methylaniline is the Balz-Schiemann reaction . This reaction facilitates the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt. The overall synthetic pathway commences with the reduction of a suitable nitroaromatic precursor, followed by diazotization and subsequent fluorination.
A logical and common starting material for this synthesis is 3-methyl-5-nitroaniline. The synthetic sequence is illustrated in the workflow diagram below.
Caption: Synthetic pathway for 3-Fluoro-5-methylaniline.
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-methylaniline (from 3-Methyl-5-nitroaniline)
A common method for the reduction of a nitro group to an amine is using iron powder in the presence of an acid.
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Materials:
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3-Methyl-5-nitroaniline
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Iron powder
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Concentrated Hydrochloric Acid (HCl)
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Ethanol
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Water
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Sodium Bicarbonate (NaHCO₃) solution
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Ethyl acetate
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Procedure:
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In a round-bottom flask, suspend 3-methyl-5-nitroaniline and iron powder in a mixture of ethanol and water.
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Heat the mixture to reflux.
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Slowly add concentrated HCl to the refluxing mixture.
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Continue refluxing for several hours until the reaction is complete (monitor by TLC).
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Cool the reaction mixture to room temperature and filter through celite to remove the iron salts.
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The filtrate is then neutralized with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-amino-5-methylaniline.
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Step 2: Synthesis of 3-Fluoro-5-methylaniline (via Balz-Schiemann Reaction)
This step involves the diazotization of the newly synthesized amine followed by fluorination.
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Materials:
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3-Amino-5-methylaniline
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Tetrafluoroboric acid (HBF₄)
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Sodium nitrite (NaNO₂)
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Diethyl ether
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Sand
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Procedure:
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Dissolve 3-amino-5-methylaniline in an aqueous solution of tetrafluoroboric acid at a low temperature (0-5 °C).
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Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution while maintaining the low temperature.
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Stir the mixture for a period to ensure complete formation of the diazonium tetrafluoroborate salt, which will precipitate out of the solution.
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Filter the precipitate, wash it with cold diethyl ether, and dry it thoroughly.
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For the decomposition, mix the dried diazonium salt with sand and heat it gently. The decomposition will result in the evolution of nitrogen gas and boron trifluoride, yielding the crude 3-fluoro-5-methylaniline.
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The product can be isolated by steam distillation or extraction and purified by vacuum distillation or column chromatography.
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Characterization of 3-Fluoro-5-methylaniline
The identity and purity of the synthesized 3-Fluoro-5-methylaniline are confirmed through various spectroscopic and analytical techniques.
Caption: Analytical techniques for characterization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-Fluoro-5-methylaniline is provided in the table below.
| Property | Value | Reference |
| CAS Number | 52215-41-5 | [1] |
| Molecular Formula | C₇H₈FN | [1] |
| Molecular Weight | 125.14 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 184-185 °C | [1] |
| Melting Point | -5 °C | [1] |
| Density | 1.137 g/cm³ | [1] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3-Fluoro-5-methylaniline.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.3-6.5 | m | 3H | Aromatic Protons |
| ~3.6 | br s | 2H | -NH₂ |
| ~2.2 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~164 (d, J ≈ 240 Hz) | C-F |
| ~148 (d, J ≈ 10 Hz) | C-NH₂ |
| ~141 (d, J ≈ 10 Hz) | C-CH₃ |
| ~115 | Aromatic CH |
| ~108 | Aromatic CH |
| ~102 | Aromatic CH |
| ~21 | -CH₃ |
Note: The predicted NMR data is based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary slightly.
Table 3: IR Spectral Data (Typical Absorptions)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Doublet | N-H stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1620-1580 | Strong | N-H bend (scissoring) |
| 1500-1400 | Strong | Aromatic C=C stretch |
| 1300-1200 | Strong | C-N stretch |
| 1250-1100 | Strong | C-F stretch |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 125 | Molecular ion [M]⁺ |
| 110 | [M - NH]⁺ |
| 109 | [M - NH₂]⁺ |
| 96 | [M - HCN - H]⁺ |
Safety Information
3-Fluoro-5-methylaniline is irritating to the eyes, respiratory system, and skin.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Conclusion
This technical guide has outlined a reliable synthetic route for the preparation of 3-Fluoro-5-methylaniline via the Balz-Schiemann reaction, starting from 3-methyl-5-nitroaniline. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The successful synthesis and purification of this key intermediate open avenues for the development of novel fluorinated compounds with potential applications in medicine and agriculture.




